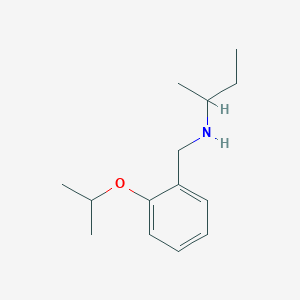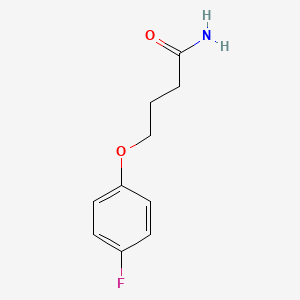
4-(4-Fluorophenoxy)butanamide
Descripción general
Descripción
“4-(4-Fluorophenoxy)butanamide” is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-(4-Fluorophenoxy)butanamide” is 1S/C10H12FNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“4-(4-Fluorophenoxy)butanamide” is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
4-(4-Fluorophenoxy)butanamide derivatives, specifically 4-[18F]Fluorophenol, serve as essential synthons in the development of complex radiopharmaceuticals. These compounds are synthesized through nucleophilic labeling methods starting from [18F]fluoride, yielding no-carrier-added (n.c.a.) 4-[18F]fluorophenol. This process is crucial for creating diagnostic and therapeutic agents used in nuclear medicine, particularly for positron emission tomography (PET) imaging. Such advancements facilitate the study of biological processes at the molecular level in living organisms (Ross, Ermert, & Coenen, 2011).
Antifungal Activities
The compound's derivatives, specifically N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, have been evaluated for their antifungal properties against various fungi strains. These studies are pivotal for developing new antifungal agents that could address the growing concern of fungal resistance to existing treatments. Compounds with electron-withdrawing groups attached to the phenyl ring have shown promising activities against specific fungi, indicating their potential in antifungal drug development (Lee, Kim, Cheong, & Chung, 1999).
Analytical Chemistry
In analytical chemistry, 4-(4-Fluorophenoxy)butanamide derivatives are used as fluorogenic labeling agents for high-performance liquid chromatography (HPLC). These compounds enable the selective and rapid detection of biologically important thiols, such as glutathione and cysteine, which are crucial for understanding various biochemical processes and disease mechanisms. The development of such analytical methods enhances the accuracy and efficiency of biochemical analyses, contributing to advancements in both research and clinical diagnostics (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Safety And Hazards
The safety data sheet (SDS) for “4-(4-Fluorophenoxy)butanamide” was not found in the search results. Therefore, the specific hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its release to the environment should be avoided .
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZDDXIQIAMJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



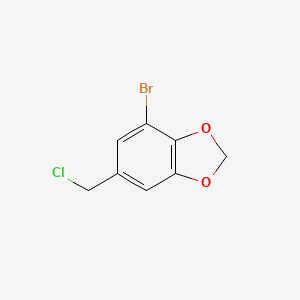
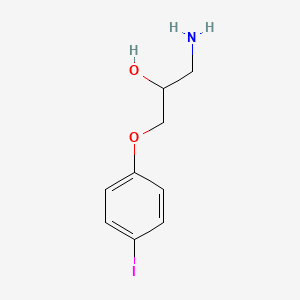
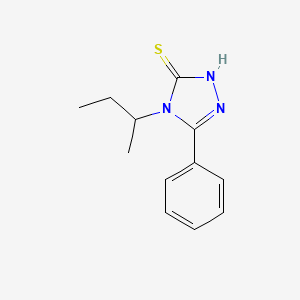
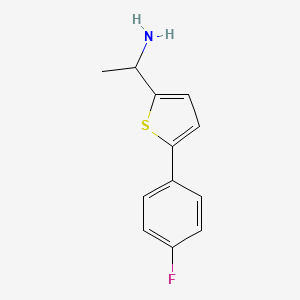
![1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine](/img/structure/B1438226.png)
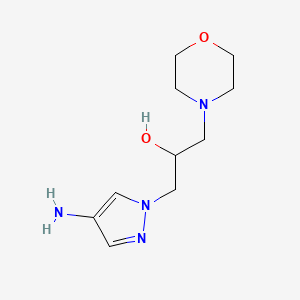
![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)
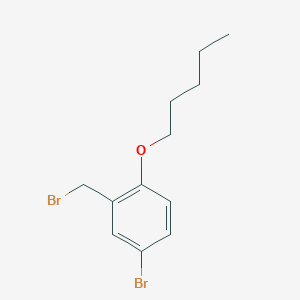
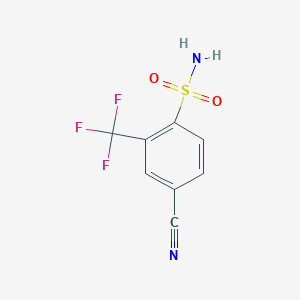
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
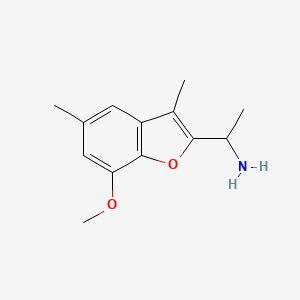
![N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1438240.png)
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
